Compound Description: This compound is a potent anticonvulsant enaminone. [] Its structure and energetically preferred conformation, which is responsible for its biological activity, were studied using X-ray crystallography and ab initio calculations. [] The research suggests that the enaminone system (HN-C=C-C=O) and the 4-bromophenyl group in this compound are essential for its anticonvulsant properties. []
Relevance: This compound shares a similar core structure with the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, including the presence of a bromophenyl group and an enaminone system, making them structurally related. []
Compound Description: The crystal structure of this compound was studied using X-ray crystallography. [] The research focuses on the conformational properties of the compound in its solid state. []
Relevance: This compound shares structural similarities with the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, particularly in the presence of a bromophenyl group and an enaminone system. [] The difference lies in the substituents on the enone moiety.
Compound Description: The four stereoisomers of this compound serve as valuable intermediates in the synthesis of S1P1 receptor agonists. [] A scalable synthesis and isolation method for these isomers was developed, highlighting their utility in medicinal chemistry. []
Relevance: This compound exhibits a close structural resemblance to the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate. [] Both compounds feature a bromophenyl group attached to a cyclopentane ring. The primary distinction lies in the presence of an amino group and a carboxylate group on the cyclopentane ring in this compound, whereas the target compound has an oxopropanoate group.
Compound Description: This newly synthesized compound is a derivative of a non-linear azaphenothiazine. [] It is synthesized through a transition metal-catalyzed cross-coupling reaction. [] This compound, with its ease of oxidation to the corresponding sulphoxide, demonstrates potential applicability as an antioxidant in lubricants and fuel. []
Relevance: This compound and the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, both incorporate a 4-bromophenyl substituent. [] This shared structural feature categorizes them as related compounds.
Compound Description: This compound is investigated for its potential anticancer properties. [] It was characterized using spectroscopic techniques like FT-IR, Raman, and NMR. [] The study combined experimental and theoretical methods, including DFT calculations and molecular docking studies, to assess its properties and interactions. []
Relevance: Both BPTC and the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, share a common structural motif of a methyl carboxylate linked to an aromatic ring substituted with a bromine atom. [] This shared feature classifies them as structurally related compounds.
Compound Description: This compound, known for its wide spectrum of biological activity, particularly antimicrobial and antifungal effects, is studied as a potential drug. [] The research focuses on its application in a preparation with thistle seed oil for treating fungal diseases in animals. []
Relevance: This compound is grouped under the same category of 1,2,4-triazole derivatives as the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate. [] This shared chemical class highlights their structural relationship.
Compound Description: This compound demonstrates a broad spectrum of biological activities, particularly antimicrobial and antifungal effects. [] The research explores its potential as a component in a drug formulation using thistle seed oil for treating animal fungal diseases. []
Relevance: Both this compound and the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, belong to the 1,2,4-triazole derivatives class. [] This shared chemical classification underscores their structural similarity.
Compound Description: The crystal structure of this compound was determined using X-ray crystallography. [] The research describes the compound's solid-state conformation and the interactions that govern its crystal packing. []
Compound Description: This compound is a 2,4-disubstituted thiazole derivative assessed for its antiproliferative activity. [] The study investigated its physicochemical properties, drug-likeness, and potential biological targets through computational methods, including SwissADME, QuickProp, and molecular docking. []
Relevance: This compound and the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, share a common structural feature: a methyl ester group connected to an amino group that bridges an aromatic ring with another heterocyclic structure. [] This shared motif highlights their structural relationship.
cis-4-(p-Bromophenyl)-5-methyl-2-pyrrolidinone
Compound Description: This lactam is a product of the ring closure of diastereomeric 4-amino- and 4-hydroxy-3-(p-chlorophenyl)-valeric acids, which are synthesized from 3-(p-chlorophenyl)-4-oxo-valeric acid. [] The single-crystal X-ray structure of this compound was determined. []
Relevance: This compound and the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, both contain a bromophenyl group. [] Although the core structures differ, the presence of this shared substituent highlights their structural relationship.
Compound Description: TAK-960 is a potent and selective Polo-like kinase 1 (PLK1) inhibitor that exhibits broad-spectrum preclinical antitumor activity. [] This orally bioavailable drug candidate has shown efficacy in various tumor xenograft models. []
Relevance: This compound and the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, share a common structural motif: a cyclopentyl group directly connected to a nitrogen-containing heterocycle. [] This shared feature, despite the significant differences in their overall structures, places them as structurally related compounds.
N.epsilon.-(p-Bromophenyl)-L-lysine
Compound Description: This compound is a model for adducts of bromobenzene 3,4-oxide to protein. [] Its synthesis involves the alkylation of Nα-Cb2-lysine followed by a series of transformations. [] The research focuses on understanding the alkylation of protein nitrogen nucleophiles by bromobenzene metabolites. []
Relevance: This compound shares a structural similarity with the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, as both compounds feature a 4-bromophenyl group. [] This common structural element categorizes them as related compounds.
N.tau.-(p-Bromophenyl)-L-histidine
Compound Description: This compound serves as a model for adducts formed between bromobenzene 3,4-oxide and protein. [] It is synthesized through the alkylation of Nα-Ac-L-histidine methyl ester and subsequent modifications. [] The research aims to understand the products formed when bromobenzene metabolites react with protein nitrogen nucleophiles. []
Relevance: This compound is structurally related to the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, as both feature a 4-bromophenyl group. [] This shared substituent highlights their structural similarity despite their differing core structures.
5-Methyl-3-o-bromophenyl-2-thiohydantoin
Compound Description: This axially chiral compound is a derivative of 2-thiohydantoin. [] The research investigates the atroposelectivity in the synthesis of axially chiral thiohydantoin derivatives, including the role of steric and electrostatic effects in epimerization differences at C5. []
Relevance: This compound and the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, are structurally related, both containing a bromophenyl group attached to a heterocyclic ring. [] The key difference is the presence of a thiohydantoin ring in this compound, while the target compound has a cyclopentanone ring.
Compound Description: This imidazoquinoline compound acts as a heterocyclic allosteric modulator of the human A3 adenosine receptor (A3AR). [] The study examined the effects of various mutations on the allosteric modulation and ligand binding of A3AR, using DU124183 as one of the modulators. []
Relevance: DU124183 is structurally related to the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, sharing a cyclopentyl group attached to a nitrogen-containing heterocyclic system. [] This structural similarity, despite the different core structures, makes them related compounds.
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
Compound Description: DPCPX is a selective adenosine A1 receptor antagonist. [, , , ] It is used in PET imaging studies to assess the occupancy of A1 receptors by nonradioactive agonists and antagonists. [, , , ] Additionally, DPCPX is investigated for its paradoxical effects, suggesting it might act as an inverse agonist rather than a pure antagonist. []
Relevance: DPCPX is structurally similar to the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, as both compounds possess a cyclopentyl group directly linked to a nitrogen-containing heterocycle. [, , , ] This shared motif classifies them as related compounds, even though their core structures differ.
Compound Description: WRC-0571 is identified as an inverse agonist of the adenosine A1 receptor. [] Initially classified as an antagonist, research suggests that WRC-0571 preferentially binds to the inactive state of the A1 receptor, leading to inverse agonism. []
Relevance: Although WRC-0571 and the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, might not share a direct structural resemblance, they are discussed in the context of adenosine A1 receptor interactions. [] The research highlights the complex pharmacological profile of A1 receptor ligands, indicating potential structural similarities or shared pharmacophores that govern their interactions with the receptor.
Compound Description: CGS-15943 is recognized as an inverse agonist of the adenosine A1 receptor. [] This compound preferentially binds to the inactive conformation of the A1 receptor, resulting in inverse agonism. []
Compound Description: CPFPX, structurally similar to DPCPX, is identified as an inverse agonist of the adenosine A1 receptor. [] It exhibits a higher affinity for the uncoupled or inactive state of the A1 receptor. []
Relevance: CPFPX, like the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, contains a cyclopentyl group attached to a heterocyclic ring system. [] This shared structural element, despite differences in their core structures, categorizes them as related compounds.
Compound Description: This compound is a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). [] It exhibits an IC50 of 0.025 nM for EGFR tyrosine kinase inhibition. [] The study focuses on the synthesis and evaluation of fused tricyclic quinazoline analogs as ATP site inhibitors of EGFR. []
Relevance: Both this compound and the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, feature a 3-bromophenyl group attached to a nitrogen atom. [] Despite the differences in their core structures, this shared structural motif highlights their relatedness.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.